molecular formula C13H14IN3O B13579796 n-(3-(1h-Imidazol-1-yl)propyl)-4-iodobenzamide

n-(3-(1h-Imidazol-1-yl)propyl)-4-iodobenzamide

Cat. No.: B13579796
M. Wt: 355.17 g/mol
InChI Key: YULOHVRGXUAELV-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a benzamide group with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule . The iodine atom can also participate in halogen bonding, further modulating the compound’s effects .

Properties

Molecular Formula

C13H14IN3O

Molecular Weight

355.17 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-iodobenzamide

InChI

InChI=1S/C13H14IN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18)

InChI Key

YULOHVRGXUAELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)I

Origin of Product

United States

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